N-benzyl-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE is a complex organic compound characterized by the presence of benzyl, chlorophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-[(2-chlorophenyl)methoxy]benzyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
BENZYL({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases or acids for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield chlorinated benzyl derivatives, while substitution reactions can produce a variety of substituted benzylamines.
Scientific Research Applications
BENZYL({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of BENZYL({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylamines and chlorophenyl derivatives, such as:
- BENZYL(2-CHLOROPHENYL)AMINE
- BENZYL(4-CHLOROPHENYL)AMINE
- 5-CHLORO-2-METHOXYBENZYLAMINE
Uniqueness
What sets BENZYL({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and modifications.
Properties
Molecular Formula |
C21H19Cl2NO |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C21H19Cl2NO/c22-19-10-11-21(25-15-17-8-4-5-9-20(17)23)18(12-19)14-24-13-16-6-2-1-3-7-16/h1-12,24H,13-15H2 |
InChI Key |
BRHWOEBIRKIZAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.